molecular formula C16H17ClN2O2 B5739469 2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide

Cat. No. B5739469
M. Wt: 304.77 g/mol
InChI Key: GJIOEGHFNKOMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide, commonly known as milrinone, is a phosphodiesterase-3 inhibitor that is used in the treatment of heart failure. Milrinone was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

Milrinone works by inhibiting the breakdown of cAMP by phosphodiesterase-3 (PDE3), which leads to an increase in intracellular cAMP levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn leads to an increase in calcium ion influx into the cardiac myocytes. This increase in calcium ion influx leads to an increase in cardiac contractility and cardiac output.
Biochemical and Physiological Effects:
Milrinone has both biochemical and physiological effects on the body. Biochemically, milrinone increases intracellular cAMP levels and activates PKA, which leads to an increase in calcium ion influx into the cardiac myocytes. This increase in calcium ion influx leads to an increase in cardiac contractility and cardiac output. Physiologically, milrinone improves cardiac function by increasing cardiac output and reducing afterload. It also has vasodilatory effects, which can help to reduce afterload and improve cardiac function.

Advantages and Limitations for Lab Experiments

Milrinone has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and has a long shelf life. However, milrinone has several limitations for lab experiments. One limitation is that it can be difficult to work with due to its low solubility in water. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of milrinone. One direction is the development of new formulations of milrinone that improve its solubility and reduce its toxicity. Another direction is the study of milrinone in combination with other drugs for the treatment of heart failure and other conditions. The development of new analogs of milrinone with improved pharmacokinetic and pharmacodynamic properties is also an area of active research. Additionally, the study of milrinone in animal models of disease can provide valuable insights into its potential therapeutic applications.

Synthesis Methods

Milrinone is synthesized by reacting 4-chlorophenol with 2-methyl-2-chloropropane in the presence of a base to form 2-(4-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with 4-pyridinemethanamine to form milrinone. The synthesis of milrinone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

Milrinone has been extensively studied for its potential therapeutic applications in the treatment of heart failure. It is a positive inotropic agent that increases cardiac output by increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP). Milrinone has also been shown to have vasodilatory effects, which can help to reduce afterload and improve cardiac function. In addition to its cardiovascular effects, milrinone has been studied for its potential use in the treatment of other conditions, such as pulmonary hypertension and sepsis.

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-16(2,21-14-5-3-13(17)4-6-14)15(20)19-11-12-7-9-18-10-8-12/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIOEGHFNKOMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.